molecular formula C21H30O2 B1499221 (+)-Cannabidiol CAS No. 74219-29-7

(+)-Cannabidiol

Cat. No.: B1499221
CAS No.: 74219-29-7
M. Wt: 314.5 g/mol
InChI Key: QHMBSVQNZZTUGM-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Cannabidiol is a high-purity, non-psychoactive phytocannabinoid derived from the Cannabis sativa plant. As a primary area of investigation, it serves as a critical reference standard and active compound in preclinical research for studying the endocannabinoid system and its extensive role in mammalian physiology . This compound exhibits a multifaceted pharmacological profile, acting through a diverse array of molecular mechanisms. While it has low affinity for the canonical cannabinoid receptors CB1 and CB2, it functions as a negative allosteric modulator of the CB1 receptor . Its research applications are broad, largely due to its interactions with numerous other non-cannabinoid targets. These include activation of 5-HT1A serotonergic receptors and TRPV1 vanilloid receptors, as well as modulation of adenosine and opioid receptors . This complex mechanism underlies its research value in exploring pathways related to neurological function, inflammatory response, and oxidative stress . Key research applications for this compound include:

Properties

IUPAC Name

2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBSVQNZZTUGM-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@H]2C=C(CC[C@@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653182
Record name (+)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74219-29-7
Record name (+)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(+)-Cannabidiol (CBD) is a non-psychoactive compound derived from the Cannabis sativa plant, which has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties, therapeutic applications, and case studies highlighting the efficacy of CBD in various medical conditions.

CBD interacts with multiple biological pathways, influencing various physiological processes. Key mechanisms include:

  • Modulation of Ion Channels : CBD has been shown to inhibit low voltage-activated T-type calcium channels, affecting neuronal excitability and potentially contributing to its analgesic effects. High concentrations can lead to mitochondrial calcium overload, resulting in cell death .
  • Anti-inflammatory Effects : CBD exhibits anti-inflammatory properties by modulating the release of pro-inflammatory cytokines like TNF-α and inhibiting the activity of enzymes involved in inflammation .
  • Neuroprotective Properties : Research indicates that CBD may protect against neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells .

1. Anxiety and Sleep Disorders

A large case series involving 72 adults demonstrated that CBD significantly reduced anxiety scores in 79.2% of participants within one month. Improvements in sleep quality were also noted in 66.7% of patients. The study highlighted that CBD was well tolerated, with minimal side effects reported .

ParameterBaseline ScoreScore After 1 MonthImprovement (%)
Anxiety ScoresVariesDecreased79.2
Sleep ScoresVariesImproved66.7

2. Cancer Treatment

Case studies have reported promising outcomes with CBD in cancer therapy:

  • An 81-year-old lung cancer patient showed a reduction in tumor size after self-administering CBD oil for one month without any other treatment changes .
  • In a study involving two patients with brain cancer, the addition of CBD to conventional therapies resulted in significant clinical improvements and prolonged survival .

3. Diabetes Management

In a case report, CBD was associated with improved glycemic control in a patient with Type 2 diabetes who replaced insulin therapy with CBD oil. The patient's A1C levels showed significant improvement after six weeks of treatment .

Antimicrobial Activity

Recent studies have revealed that CBD possesses antimicrobial properties, particularly against biofilms and certain Gram-negative bacteria such as Neisseria gonorrhoeae. Its mechanism appears to involve membrane disruption, making it a potential candidate for developing new antibiotics .

Safety and Side Effects

While generally well-tolerated, some side effects have been reported, including fatigue and mild sedation. Long-term studies indicate that repeated administration may alter cytochrome P450 enzyme activity, affecting drug metabolism .

Scientific Research Applications

Chronic Pain Management

CBD has been extensively studied for its analgesic properties. A systematic review indicated that CBD treatment significantly reduces pain in various conditions such as osteoarthritis and chronic pain syndromes. The analgesic effects are primarily mediated through the activation of receptors like TRPV-1 and CB1 .

Neurological Disorders

Research suggests that CBD may be beneficial in managing neurological disorders such as epilepsy and multiple sclerosis. The FDA has approved Epidiolex, a CBD-based medication for treating certain types of epilepsy, showcasing substantial evidence for its efficacy . Additionally, studies have indicated potential neuroprotective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Mental Health Conditions

CBD shows promise in treating anxiety and depression. Clinical trials have reported improvements in anxiety levels among participants consuming CBD regularly . Its anxiolytic properties are believed to result from its interaction with serotonin receptors.

Anti-inflammatory Effects

CBD exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies have demonstrated that CBD can modulate various signaling pathways involved in inflammation .

Cancer Treatment Support

Emerging evidence suggests that CBD may enhance the efficacy of cancer treatments by alleviating chemotherapy-induced nausea and vomiting. Furthermore, preclinical studies indicate that CBD could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies and Clinical Trials

Study Condition Findings
Light et al. (2014)Chronic PainSignificant pain relief reported among participants using CBD as an adjunct therapy .
Stewart et al. (2024)General HealthDaily CBD consumption showed potential enhancement of immune response in healthy individuals .
Whiting et al. (2015)Neuropathic PainPlant-derived cannabinoids increased odds of improvement in pain by approximately 40% compared to controls .
MDPI Review (2024)OsteoarthritisEvidence supports CBD's effectiveness in reducing pain due to its analgesic properties .

Comparison with Similar Compounds

Key Research Findings

  • Calcium Channel Modulation: CBD and conolidine inhibit Cav2.2 channels, a mechanism critical for pain relief .
  • Antioxidant Capacity : In cosmetic applications, CBD analogs with 70% structural similarity retain antioxidant efficacy but vary in skin permeability .

Preparation Methods

Extraction-Based Preparation of (+)-Cannabidiol

Extraction from industrial hemp is the most common route for obtaining this compound. The process typically involves several stages optimized for purity, yield, and scalability.

1.1 Supercritical CO₂ Extraction and Purification

  • Process Overview: Starting from industrial hemp, cannabinoids are first decarboxylated thermally to convert cannabinoid acids into their neutral forms. Then, supercritical CO₂ extraction is employed to isolate cannabinoids efficiently.
  • Winterization: The crude extract undergoes winterization to remove waxes and lipids by dissolving in ethanol and precipitating impurities at low temperatures.
  • Sequential Purification: The extract is further purified by sequential filtration using C18 reverse-phase silica and silica gel chromatography.
  • Selective Crystallization: Finally, pure CBD crystals are obtained by selective crystallization, yielding CBD with purity exceeding 99% and negligible THC contamination.
  • Scale-up and Sustainability: The method has been optimized for solvent and material recycling, enabling scale-up to hundreds of grams with an overall yield of about 52% CBD.
Step Purpose Key Parameters Outcome
Thermal Decarboxylation Convert cannabinoid acids Controlled heating Neutral cannabinoids formed
Supercritical CO₂ Extraction Extract cannabinoids 100 bar, 40-60°C Efficient cannabinoid extraction
Winterization Remove waxes/lipids Ethanol solvent, cold precipitation Cleaner extract
C18 Reverse-Phase Filtration Purify cannabinoids Optimized solvent/extract ratios Reduced impurities
Silica Gel Chromatography Further purification Silica/extract ratio optimization High-purity CBD
Crystallization Obtain pure CBD crystals Solvent choice and temperature control >99% pure CBD crystals

Advantages: High purity and scalability, minimal THC contamination, solvent recycling for sustainability.

Limitations: Requires specialized equipment and careful optimization of each step.

1.2 Solvent-Based Extraction Variants

  • Different solvents (methanol, ethanol) and techniques (maceration, Soxhlet, ultrasound-assisted extraction) affect the yield and cannabinoid profile.
  • Ethanol maceration extracts the highest total THC, while supercritical CO₂ extraction at specific conditions extracts more THCA than THC.
  • Methanol maceration yields higher CBC content, and ethanol maceration yields higher CBGA content.
  • These variations suggest that extraction method choice can tailor cannabinoid profiles without further isolation steps.

Synthetic Preparation of this compound

Synthetic routes provide an alternative to extraction, enabling the preparation of CBD and related cannabinoids from simpler chemical precursors.

2.1 Electrophilic Addition and Lewis Acid-Catalyzed Synthesis

  • A key synthetic method involves the electrophilic addition reaction of a resorcinol derivative with (+)-trans-mentha-2,8-dien-1-ol in the presence of a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate).
  • This reaction yields an intermediate cannabinoid compound, which can be cyclized under acidic conditions to form cannabidiol or related cannabinoids.
  • Subsequent steps may include removal of electron-withdrawing groups (EWGs) via oxidation and hydrolysis using strong bases (e.g., potassium hydroxide).
  • Phosphorylation and dephosphorylation steps can be employed for further modifications or to obtain desoxy derivatives.
  • This synthetic approach allows precise control over cannabinoid structure and stereochemistry, including the preparation of enantiomers.
Step Reagents/Conditions Purpose Product/Outcome
Electrophilic addition Resorcinol derivative + (+)-trans-mentha-2,8-dien-1-ol + Lewis acid (BF₃·OEt₂) Form cannabinoid intermediate Intermediate compound (In-3)
Acidic cyclization Acidic conditions Cyclize intermediate to CBD Cannabidiol or related cannabinoid
EWG removal Protection with acetic anhydride, oxidation with NaOCl₂, hydrolysis with KOH Remove aldehyde group CBD with free hydroxyl groups
Phosphorylation/dephosphorylation Diethyl/dimethyl chlorophosphate + base, then Li/NH₃ reduction Modify hydroxyl groups Desoxy CBD derivatives

Advantages: Enables synthesis of pure enantiomeric forms, structural analogs, and derivatives.

Limitations: Multi-step process requiring controlled conditions and handling of reactive reagents.

Formulation of this compound for Pharmaceutical Use

Beyond isolation and synthesis, preparing CBD for oral administration involves formulation techniques to enhance bioavailability and stability.

3.1 Liquisolid Technique for Orally Disintegrating Tablets (ODTs)

  • CBD, being hydrophobic, is formulated as a liquisolid powder using microcrystalline cellulose and colloidal silicon dioxide as carrier and coating materials.
  • Different liquid vehicles (ethanol-based or nonvolatile) are tested to optimize tablet properties.
  • Tablets contain 10 mg CBD, superdisintegrants (4-8%), flavors, lubricants, and fillers.
  • Compression pressure and superdisintegrant type affect tablet hardness, friability, and disintegration time.
  • Ethanol-based liquisolid tablets show the highest dissolution efficiency (~93.5%) and rapid disintegration (≤25 seconds).
  • Stability studies confirm excellent long-term and accelerated storage stability.
Parameter Ethanol-Based ODTs Nonvolatile Vehicle ODTs Physical Mixture ODTs
CBD Content per Tablet 10 mg 10 mg 10 mg
Disintegration Time ≤25 seconds Longer than ethanol-based Longer than ethanol-based
Dissolution Time (50% CBD) 3.8 ± 0.2 min 4.2–5.0 ± 0.1 min 10.1 ± 0.7 min
Dissolution Efficiency 93.5 ± 2.6% Lower than ethanol-based Lowest
Tablet Hardness ~31 N (optimized) Variable Variable
Friability Passed Lower friability Higher friability

Advantages: Enhanced dissolution and bioavailability, rapid onset, good stability.

Limitations: Requires precise control of formulation parameters.

Summary Table of Preparation Methods

Method Category Key Techniques/Steps Advantages Limitations References
Extraction & Purification Thermal decarboxylation, supercritical CO₂ extraction, winterization, silica chromatography, crystallization High purity (>99%), scalable, sustainable Requires specialized equipment
Synthetic Routes Electrophilic addition, Lewis acid catalysis, acidic cyclization, EWG removal, phosphorylation Precise structural control, enantiomer synthesis Multi-step, complex reagents
Pharmaceutical Formulation Liquisolid technique for orally disintegrating tablets Enhanced dissolution, rapid disintegration, stable Requires formulation optimization
Chemical Conversion Halogenation and oxidation to convert CBD to other cannabinoids Versatile cannabinoid synthesis Side products, reaction control needed

Q & A

Q. How do researchers determine appropriate dosage parameters for (+)-cannabidiol in human clinical trials?

To establish dosage parameters, systematic reviews of human trials are conducted using databases like PubMed, Embase, and Cochrane. Key extracted data include administration form (e.g., oral, sublingual), pharmacokinetic metrics (Cmax, Tmax, AUC), treatment duration, and safety profiles. Studies must differentiate between isolated this compound and full-spectrum formulations to account for entourage effects. Critical appraisal includes assessing confounding variables (e.g., patient weight, comorbidities) and standardizing dosage reporting in mg/kg/day .

Q. What methodologies are used to evaluate this compound’s pharmacological profile across different biological systems?

Researchers perform systematic literature reviews using keywords (e.g., "cannabidiol toxicity," "therapeutic properties") across databases like PubMed, Scopus, and Cochrane. Data extraction focuses on receptor-binding assays (e.g., CB1/CB2 affinity), in vitro/in vivo models of neurological, immune, and cardiovascular systems, and meta-analyses of dose-response relationships. Quality assessment includes verifying study design (e.g., double-blind vs. observational) and reproducibility of results across independent labs .

Q. How are observational studies designed to assess this compound’s safety in diverse populations?

Observational studies prioritize real-world data (RWD) collection via surveys and electronic health records, capturing variables like age, gender, comorbidities, and concurrent medications. Rigorous inclusion/exclusion criteria minimize confounding factors. For example, longitudinal studies track adverse events (e.g., hepatotoxicity, drowsiness) and compare them against baseline biomarkers. The FDA emphasizes triangulating RWD with controlled animal studies to address chronic toxicity and developmental risks .

Advanced Research Questions

Q. How can machine learning accelerate the design of lipid-based nanoparticle formulations for this compound?

A data-driven approach combines experimental automation and machine learning (ML) to optimize solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Miniaturized high-throughput screening tests 10% of the formulation design space (e.g., lipid ratios, surfactant types) to generate training data. ML models (e.g., random forest, neural networks) predict critical quality attributes (e.g., encapsulation efficiency, particle stability) for >1,200 untested formulations, reducing material waste and development time .

Q. What strategies resolve contradictions between preclinical and clinical data on this compound’s efficacy?

Discrepancies arise from interspecies metabolic differences (e.g., cytochrome P450 activity) and trial design variations. Advanced methods include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlates plasma concentrations with therapeutic outcomes across species .
  • Dose translation : Adjusts animal doses to human equivalents using body surface area normalization.
  • Biomarker validation : Identifies conserved biological targets (e.g., TRPV1 modulation) in both preclinical models and human tissue samples .

Q. How do researchers address variability in this compound’s oral bioavailability across formulations?

Comparative pharmacokinetic studies test oral preparations (e.g., oils, capsules) in crossover trials. Key parameters include:

  • Bioavailability enhancement : Co-administration with high-fat meals or lipid excipients to improve solubility .
  • Nanocarrier optimization : SLNs/NLCs with tailored lipid compositions to enhance lymphatic uptake and bypass first-pass metabolism .
  • Meta-regression analysis : Identifies covariates (e.g., hepatic enzyme induction, formulation pH) influencing inter-individual variability .

Q. What experimental designs are used to investigate this compound’s neuroprotective mechanisms against THC-induced cognitive impairment?

Double-blind, placebo-controlled crossover studies administer this compound alongside THC-rich cannabis. Cognitive assessments (e.g., verbal recall tasks) and neuroimaging (fMRI) quantify protective effects. Mechanistic studies in rodents use selective receptor antagonists (e.g., CB1 inverse agonists) to isolate this compound’s role in mitigating neuroinflammation and oxidative stress .

Q. How is this compound’s antimicrobial potential evaluated against drug-resistant pathogens?

In vitro assays measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., MRSA) and Gram-negative bacteria. Synergy studies combine this compound with conventional antibiotics (e.g., vancomycin) to assess enhanced efficacy. Mechanistic analyses include membrane permeability assays and transcriptomic profiling of bacterial stress-response pathways .

Methodological Considerations

  • Data Reproducibility : Researchers must document batch-to-batch variability in this compound purity (e.g., HPLC validation) and standardize storage conditions to prevent degradation .
  • Ethical Compliance : Human trials require IRB approval, informed consent protocols, and adherence to CONSORT guidelines for randomized studies .
  • Meta-Analysis Rigor : Use PRISMA frameworks to mitigate publication bias and heterogeneity in systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Cannabidiol
Reactant of Route 2
(+)-Cannabidiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.